1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol
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Overview
Description
1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is an organic compound with a complex structure that includes an aminomethyl group attached to a phenoxy ring, which is further connected to a methylpropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol typically involves multiple steps. One common method includes the reaction of 2-(aminomethyl)phenol with 2-methylpropan-2-ol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and advanced purification techniques to handle large quantities while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to simpler amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-(aminomethyl)phenol
- 2-methoxy-5-(phenylamino)methyl)phenol
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness: 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is unique due to its specific structure, which combines an aminomethyl group with a phenoxy ring and a methylpropan-2-ol moiety. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,13)8-14-10-6-4-3-5-9(10)7-12/h3-6,13H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGMYEXLQFCMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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